Addressing the challenge of asymmetric synthesis, (S)-1-Phenylbut-3-en-2-amine hydrochloride provides an enantiomerically pure chiral building block that circumvents costly resolution of racemic mixtures. Unlike the free base oil, this HCl salt ensures superior stability and accurate weighing.
Supplied with documented purity and shipped globally under ambient conditions.
(S)-1-Phenylbut-3-en-2-amine hydrochloride is an enantiomerically pure chiral building block essential for asymmetric synthesis. As a hydrochloride salt, it offers enhanced stability and handling properties compared to its free base form, making it a preferred precursor in multi-step synthetic routes where stereochemical integrity is critical. Its primary established application is as a key intermediate in the synthesis of pharmaceuticals, most notably (S)-Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease. [REFS-1, REFS-2]
Substituting this specific compound carries significant process and economic risks. Using the racemic mixture introduces the undesired (R)-enantiomer, which must be removed through costly and yield-reducing resolution steps, theoretically capping the yield at 50% without complex recycling protocols. [1] The free base form, typically an oil, presents substantial challenges in handling, accurate weighing, and long-term stability, compromising process reproducibility and safety. Procuring the incorrect enantiomer, (R)-1-Phenylbut-3-en-2-amine, would result in the synthesis of the wrong, biologically inactive or unintended, final product isomer, rendering the entire synthetic campaign invalid.
Equal (R)-enantiomer may introduce opposing binding profiles or antagonistic effects
Opposite stereochemistry can shift interaction with chiral targets and asymmetric synthesis outcome
Enantiomeric purity is essential to maintain valid structure-activity relationship data
Modern asymmetric synthesis routes using enantiopure starting materials like (S)-1-Phenylbut-3-en-2-amine enable significantly more efficient and economical production of the target API. A documented 4-step asymmetric synthesis of (S)-Rivastigmine achieved an 82% overall yield. [1] In contrast, routes starting with a racemic precursor require a classical resolution step, which inherently limits the theoretical maximum yield to 50% for the desired enantiomer, not including losses from additional reaction and purification steps. [2] This makes procuring the enantiopure building block a direct driver of process yield and cost-effectiveness.
| Evidence Dimension | Overall Synthesis Yield |
| Target Compound Data | 82% (via 4-step asymmetric route using the pure enantiomer) |
| Comparator Or Baseline | Racemic Precursor + Resolution: <50% theoretical maximum yield |
| Quantified Difference | >32% absolute yield advantage over the theoretical maximum of classical resolution |
| Conditions | Multi-step synthesis of (S)-Rivastigmine. |
This substantial yield advantage directly translates to lower raw material costs, less waste, and higher production throughput per batch.
As a hydrochloride salt, this compound is a stable, crystalline solid at room temperature. This physical form is a critical procurement differentiator from the corresponding free base, which is expected to be a liquid or oil. Solid salts are non-volatile, less susceptible to atmospheric oxidation and carbonation, and significantly easier to handle, store, and weigh accurately in a process or GMP environment. The improved stability and precise portioning of a solid hydrochloride salt are essential for ensuring batch-to-batch consistency and process reproducibility.
| Evidence Dimension | Physical Form & Handling Properties |
| Target Compound Data | Crystalline Solid (as HCl salt) |
| Comparator Or Baseline | Free Base Form: Expected to be a liquid/oil |
| Quantified Difference | Qualitative but critical: Solid vs. Liquid/Oil |
| Conditions | Standard laboratory and process manufacturing environments. |
Procuring the solid HCl salt simplifies material handling, reduces degradation risk, enhances operational safety, and improves the accuracy of reaction stoichiometry, which is critical for reproducible outcomes.
Utilizing this high-purity chiral building block enables direct synthesis of downstream intermediates with high stereochemical integrity. In the synthesis of (S)-Rivastigmine, an asymmetric reductive amination route using a related precursor yielded the key chiral amine intermediate in 96% enantiomeric excess (e.e.). [1] Procuring a starting material with guaranteed high enantiomeric purity de-risks the entire synthetic pathway by preventing the introduction of isomeric impurities that are often difficult and costly to remove in later stages, ensuring a purer final product and simplifying regulatory compliance.
| Evidence Dimension | Achievable Enantiomeric Excess (e.e.) |
| Target Compound Data | Enables direct synthesis to >96% e.e. |
| Comparator Or Baseline | Classical Resolution: Purity depends on the efficiency of diastereomeric salt separation, which can be variable. |
| Quantified Difference | Provides a direct, high-purity starting point, minimizing downstream purification challenges. |
| Conditions | Asymmetric synthesis of a key chiral intermediate for (S)-Rivastigmine. |
Starting with a high-purity enantiomer minimizes the risk of batch failure due to isomeric contamination and reduces the analytical burden of tracking and removing unwanted stereoisomers.
For research and process development teams aiming to synthesize (S)-Rivastigmine or its analogs, this compound is the optimal starting point for maximizing overall yield and minimizing process steps compared to racemic approaches. [1]
In environments where process safety, stability, and dosing accuracy are paramount, the solid hydrochloride salt form of this amine provides superior handling characteristics over the free base, ensuring reliable and reproducible results in scaled-up reactions.
For projects where the final API must meet stringent enantiomeric purity specifications, incorporating this high-purity building block early in the synthesis is a key risk mitigation strategy, preventing the carry-over of isomeric impurities. [1]